BocNH-PEG2-CH2CH2SH

Description

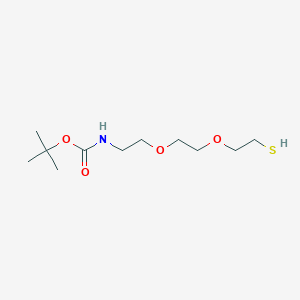

Chemical Structure: BocNH-PEG2-CH2CH2SH is a heterobifunctional polyethylene glycol (PEG) derivative comprising three components:

- tert-butoxycarbonyl (Boc): A protective group for the amine (-NH2), enabling controlled deprotection under acidic conditions .

- PEG2 spacer: A short ethylene glycol chain (2 repeating units) enhancing solubility and reducing steric hindrance .

- Terminal thiol (-SH): Enables conjugation via disulfide bonds or thiol-ene reactions .

CAS Number: 1263044-64-9 .

Molecular Weight: ~400–600 g/mol (varies with PEG length and substituents).

Applications:

Properties

IUPAC Name |

tert-butyl N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4S/c1-11(2,3)16-10(13)12-4-5-14-6-7-15-8-9-17/h17H,4-9H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOQFPYIPKYNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure (adapted from Boc-NH-PEG2-CH2COOH synthesis), 2-(2-(2-aminoethoxy)ethoxy)ethylamine is dissolved in a polar aprotic solvent such as 1,4-dioxane. Sodium carbonate (Na2CO3) is added to maintain a basic pH, facilitating the nucleophilic attack of the amine on (Boc)2O. The reaction proceeds at room temperature for 12–24 hours, yielding Boc-protected amine-PEG2-ethylamine.

Key Parameters

-

Molar Ratio : A 1:1.5 molar ratio of amine to (Boc)2O ensures complete protection.

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF) optimizes solubility and reaction kinetics.

-

Workup : Acidic aqueous extraction (pH ≈ 3) isolates the Boc-protected product into the organic phase.

Assembly of the PEG2 Spacer

The PEG2 spacer (two ethylene glycol units) is introduced via etherification or nucleophilic substitution reactions. This step connects the Boc-protected amine to the mercaptoethyl terminus.

Ethylene Oxide Ring-Opening Polymerization

A common method for PEG chain elongation involves ring-opening polymerization of ethylene oxide. Starting from Boc-NH-CH2CH2OCH2CH2OH (Boc-protected amine-PEG1-alcohol), ethylene oxide is added in the presence of a catalyst (e.g., potassium hydroxide) to extend the chain to PEG2.

Reaction Conditions

Mitsunobu Reaction for Ether Formation

Alternatively, the PEG2 spacer is constructed using the Mitsunobu reaction, coupling Boc-protected amine-PEG1-alcohol with a diethylene glycol derivative. For example, diethylene glycol ditosylate reacts with the alcohol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

Advantages

-

High regioselectivity.

-

Compatible with acid-sensitive Boc groups.

Introduction of the Thiol Group

The terminal hydroxyl group of Boc-NH-PEG2-alcohol is converted to a thiol (-SH) through a two-step process: activation of the hydroxyl as a leaving group followed by nucleophilic substitution with a sulfur source.

Tosylation and Thiolation

-

Tosylation : Treat Boc-NH-PEG2-alcohol with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et3N) to form Boc-NH-PEG2-OTs.

-

Thiolation : React the tosylate with thiourea in refluxing ethanol, yielding Boc-NH-PEG2-SC(NH2)2. Hydrolysis with aqueous NaOH liberates the free thiol, Boc-NH-PEG2-CH2CH2SH.

Optimization Notes

-

Thiourea Ratio : A 2:1 molar excess ensures complete substitution.

-

Hydrolysis Conditions : 1M NaOH at 60°C for 2 hours minimizes disulfide formation.

Direct Displacement with Hydrogen Sulfide (H2S)

In an alternative approach, Boc-NH-PEG2-alcohol is converted to a mesylate (using methanesulfonyl chloride) and subsequently treated with H2S gas in dimethylformamide (DMF). This one-pot method avoids intermediate isolation but requires stringent control of H2S concentration to prevent over-sulfidation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:1 to 3:1). Thiol-containing fractions are collected under nitrogen to prevent oxidation.

Analytical Validation

-

NMR Spectroscopy : 1H NMR (CDCl3) displays characteristic Boc tert-butyl signals at δ 1.44 ppm and PEG methylene protons at δ 3.50–3.80 ppm. The thiol proton appears as a broad singlet at δ 1.60 ppm.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 263.29 (calculated for C11H21NO6S).

-

HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) shows ≥95% purity at 254 nm.

Challenges and Mitigation Strategies

Thiol Oxidation

Byproduct Formation

-

Disulfides : Detectable via LC-MS; reduce with tris(2-carboxyethyl)phosphine (TCEP) before final purification.

-

Incomplete Boc Protection : Monitor by TLC (Rf = 0.5 in ethyl acetate/hexane) and repeat protection if needed.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Tosylation-Thiolation | 65–75% | ≥95% | Moderate | $$ |

| H2S Displacement | 50–60% | 85–90% | Low | $ |

| Mitsunobi-Mediated Ether | 70–80% | ≥97% | High | $$$ |

Key: $ = Low cost, $$ = Moderate, $$$ = High

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG2-CH2CH2SH undergoes various chemical reactions, including:

Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation Reactions: The thiol group can be oxidized to form disulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and thiol-reactive compounds. Conditions typically involve mild temperatures and neutral to slightly basic pH.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under acidic conditions.

Oxidation Reactions: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.

Major Products Formed

Thioethers: Formed from substitution reactions involving the thiol group.

Free Amine: Obtained after deprotection of the Boc group.

Disulfides: Result from the oxidation of the thiol group.

Scientific Research Applications

BocNH-PEG2-CH2CH2SH has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker and in the synthesis of complex molecules.

Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Industry: Applied in the development of advanced materials and surface modifications.

Mechanism of Action

The mechanism of action of BocNH-PEG2-CH2CH2SH involves its functional groups:

Thiol Group: Acts as a nucleophile in substitution reactions and can form disulfide bonds, which are crucial in protein folding and stability.

Boc-Protected Amine: The Boc group protects the amine during synthesis and can be removed to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Functional Group and Reactivity

2.2 PEG Chain Length and Solubility

2.3 Protection Strategies

Biological Activity

BocNH-PEG2-CH2CH2SH is a compound that incorporates a polyethylene glycol (PEG) linker, which is widely recognized for its biocompatibility and ability to improve the solubility and stability of therapeutic agents. This compound is particularly notable for its applications in drug delivery systems, bioconjugation, and the development of targeted therapies.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 263.3 g/mol

- CAS Number : Not specified in the search results, but related compounds have CAS numbers indicating their classification in chemical databases.

- Appearance : Typically a colorless liquid or solid depending on purity and formulation.

The compound features a Boc-protected amine group, a PEG spacer, and a thiol group (–SH), which allows for various chemical modifications and conjugation reactions.

BocNH-PEG2-CH2CH2SH exhibits several biological activities primarily due to its functional groups:

- Bioconjugation : The thiol group allows for the formation of disulfide bonds with other molecules, facilitating the conjugation of drugs or biomolecules to enhance their pharmacological properties.

- Drug Delivery : The PEG moiety improves solubility in aqueous environments, which is critical for drug formulations. It also helps to evade the immune system, prolonging circulation time in vivo.

- Targeted Therapy : The compound can be utilized to create antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), enabling selective targeting of diseased cells while minimizing effects on healthy tissues.

Case Studies and Research Findings

-

Antibody-Drug Conjugates (ADCs) :

- Research has shown that PEGylated compounds like BocNH-PEG2-CH2CH2SH can significantly enhance the efficacy of ADCs by improving their stability and solubility in biological systems. A study demonstrated the successful conjugation of this compound with an antibody, resulting in enhanced tumor targeting and reduced systemic toxicity.

-

Proteolysis-Targeting Chimeras (PROTACs) :

- In a recent study, BocNH-PEG2-CH2CH2SH was incorporated into PROTAC designs aimed at degrading specific proteins involved in cancer progression. The results indicated that the PEG linker improved cellular uptake and bioavailability of the PROTACs, leading to effective target degradation.

-

Nanoparticle Formulations :

- Another application involved using BocNH-PEG2-CH2CH2SH in the formulation of lipid nanoparticles for mRNA delivery. The PEGylation facilitated enhanced stability and cellular uptake, demonstrating promising results in preclinical models.

Comparative Analysis of Similar Compounds

| Compound Name | Functionality | Applications | Solubility |

|---|---|---|---|

| BocNH-PEG2-CH2COOH | Carboxylic acid for amide formation | Drug release systems | High |

| BocNH-PEG2-NH2 | Free amine for various reactions | Bioconjugation, peptide synthesis | Very High |

| BocNH-PEG2-CH2Br | Reactive bromine for coupling | Synthesis of complex biomolecules | Moderate |

Q & A

Q. What are the critical steps for synthesizing BocNH-PEG2-CH2CH2SH with high purity, and how can potential impurities be mitigated?

- Methodological Answer : Synthesis typically involves coupling Boc-protected amines to PEG linkers, followed by thiol functionalization. Key steps include:

- Protection : Use Boc-anhydride to protect the amine group, ensuring reaction completion via TLC or NMR .

- PEG Conjugation : Employ carbodiimide chemistry (e.g., EDC/NHS) to link BocNH- to PEG, monitored by FTIR for ester/amide bond formation .

- Thiol Introduction : React PEG-terminal groups with mercaptoethylamine derivatives under inert conditions to prevent disulfide formation .

- Purification : Use silica gel chromatography (eluent: DCM/MeOH gradient) followed by lyophilization. Validate purity via HPLC (>95%) and NMR (absence of unreacted PEG or thiol precursors) .

Q. How can researchers verify the structural integrity of BocNH-PEG2-CH2CH2SH post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm Boc group (δ ~1.4 ppm, singlet), PEG backbone (δ ~3.6 ppm), and thiol terminal (δ ~1.6–2.0 ppm for –CH2SH) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ = calculated mass ± 1 Da) .

- Thiol Quantification : Use Ellman’s assay (λ = 412 nm) to measure free –SH groups, ensuring >90% functionalization .

Q. What storage conditions are optimal for maintaining BocNH-PEG2-CH2CH2SH stability?

- Methodological Answer :

- Temperature : Store at –20°C under argon to prevent oxidation of the thiol group .

- Solvent : Dissolve in degassed DMSO or PBS (pH 6.5–7.5) to minimize disulfide formation .

- Validation : Monitor stability via weekly HPLC checks for 4 weeks; degradation >5% indicates suboptimal conditions .

Advanced Research Questions

Q. How should researchers design experiments to optimize BocNH-PEG2-CH2CH2SH conjugation efficiency with maleimide-functionalized substrates?

- Methodological Answer :

- Variables : Test pH (6.5–8.0), molar ratios (1:1 to 1:5, PEG:substrate), and reaction time (1–24 hrs) .

- Analytical Tools :

- UV-Vis : Quantify unreacted maleimide via absorbance decay at 300–350 nm .

- SEC-MALS : Confirm conjugate size and monodispersity .

- Data Interpretation : Use response surface methodology (RSM) to model optimal conditions .

Q. What experimental strategies resolve contradictions in thiol quantification data (e.g., Ellman’s assay vs. HPLC)?

- Methodological Answer :

- Ellman’s Assay Limitations : Interference from PEG or Boc groups may cause false positives. Validate with a PEG-free control .

- HPLC Cross-Check : Use a C18 column (gradient: 0.1% TFA in H2O/ACN) to separate and quantify free thiols vs. disulfides .

- Statistical Reconciliation : Apply Bland-Altman analysis to assess agreement between methods; discrepancies >10% necessitate protocol revision .

Q. How can researchers address unexpected side reactions (e.g., Boc deprotection) during BocNH-PEG2-CH2CH2SH applications?

- Methodological Answer :

- Root Cause Analysis :

- pH Sensitivity : Boc groups hydrolyze at pH <2 or >8. Monitor reaction pH and use buffered solutions (e.g., PBS pH 7.4) .

- Thermal Stability : Avoid temperatures >40°C during conjugation; confirm via TGA/DSC .

- Mitigation : Introduce orthogonal protecting groups (e.g., Fmoc) or post-conjugation deprotection with TFA .

Data Contradiction and Analysis

Q. How to interpret conflicting spectral data (e.g., unexpected NMR peaks) in BocNH-PEG2-CH2CH2SH characterization?

- Methodological Answer :

- Hypothesis Testing :

Impurity Identification : Compare NMR with synthetic intermediates (e.g., residual PEG diol or unreacted Boc precursors) .

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or LC-MS to detect trace impurities .

- Resolution : Reproduce synthesis with stricter inert conditions (e.g., Schlenk line) and repeat characterization .

Q. What methodologies reconcile low crosslinking efficiency when using BocNH-PEG2-CH2CH2SH in hydrogel formation?

- Methodological Answer :

- Steric Hindrance Analysis : The Boc group may block thiol accessibility. Test deprotection (e.g., TFA) before crosslinking .

- Kinetic Studies : Use rheometry to monitor gelation time vs. thiol concentration; adjust PEG spacer length if needed .

- Computational Modeling : Simulate molecular dynamics to predict linker flexibility and reactivity .

Methodological Integration

Q. How to integrate BocNH-PEG2-CH2CH2SH into multi-step bioconjugation workflows without compromising functional groups?

- Methodological Answer :

- Sequential Protection : Use photolabile groups for temporary protection during intermediate steps .

- Orthogonal Chemistry : Combine thiol-maleimide with click chemistry (e.g., azide-alkyne) for modular conjugation .

- Analytical Workflow :

| Step | Technique | Key Metrics |

|---|---|---|

| Boc Deprotection | HPLC | Purity >95% |

| PEG Conjugation | SEC-MALS | PDI <0.2 |

| Thiol Activation | Ellman’s Assay | Thiol availability >85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.